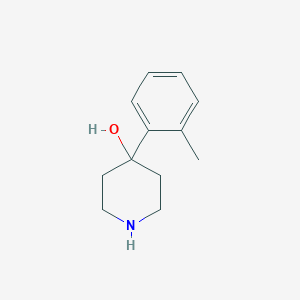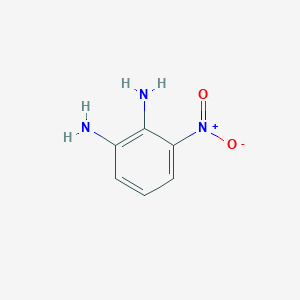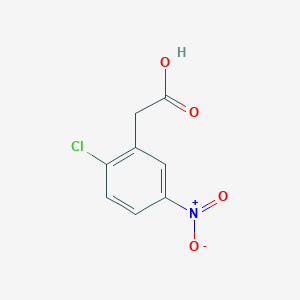![molecular formula C12H7F3O2 B188781 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde CAS No. 94098-56-3](/img/structure/B188781.png)
5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde
Overview
Description
5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H7F3O2 . It is also known by other names such as 5-[2-(Trifluoromethyl)phenyl]furfural . The compound belongs to the class of organic compounds known as trifluoromethylbenzenes .
Molecular Structure Analysis
The compound has a molecular weight of 240.18 g/mol . The IUPAC name for this compound is this compound . The InChIKey, a unique identifier for the compound, is BECHPBVVELWRBW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.18 g/mol . It has a melting point of 41-44 °C . The compound has a flash point of 113 °C .Scientific Research Applications
Thermodynamic Properties
Research has also delved into the thermodynamic properties of related compounds, which can be crucial for optimizing synthesis and application processes. Dibrivnyi et al. (2015) focused on determining the thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers, providing insights into the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation of these compounds. Such studies are essential for understanding the nature of these substances and for process optimization in their synthesis and applications (Dibrivnyi et al., 2015).
Vibrational Spectroscopic Studies
Vibrational spectroscopy is another area where this compound has found relevance. Iliescu et al. (2002) carried out infrared and FT-Raman spectroscopic studies on 5-(4-fluor-phenyl)-furan-2 carbaldehyde, conducting Density Functional Theory (DFT) calculations for two rotational isomers. Such studies are vital for the molecular characterization and understanding the stability of different isomers (Iliescu, Irimie, Bolboacǎ, Paisz, & Kiefer, 2002).
Synthesis of Bioactive Compounds
Furthermore, 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde is instrumental in synthesizing bioactive compounds. Yu et al. (2018) explored its use as a biomass-derived chemical for the synthesis of quinazolin-4(3H)-ones through a ligand-free photocatalytic C–C bond cleavage. This study highlights the compound's potential in creating bioactive molecules through eco-friendly processes (Yu et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Mode of Action
It is known to undergoKnoevenagel condensations with compounds containing an active methyl or methylene group . This reaction could potentially lead to changes in the target enzyme’s function, thereby affecting the biochemical pathways it is involved in.
properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)10-4-2-1-3-9(10)11-6-5-8(7-16)17-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECHPBVVELWRBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350855 | |
| Record name | 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94098-56-3 | |
| Record name | 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]furfural | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)



![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
